

# An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan and its Derivatives

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## Compound of Interest

Compound Name: 4-Amino-5,7-dinitrobenzofurazan

Cat. No.: B5380583

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A Note on Nomenclature: This guide focuses on the widely studied class of compounds derived from 4-amino-7-nitrobenzofurazan. Initial searches for "**4-Amino-5,7-dinitrobenzofurazan**" did not yield specific information on a compound with this precise dinitro substitution pattern, suggesting it is either a rare isomer or a misnomer for the more common 7-nitro derivatives. The principles, synthesis, and applications outlined herein are centered on the well-documented 4-amino-7-nitrobenzofurazan core structure.

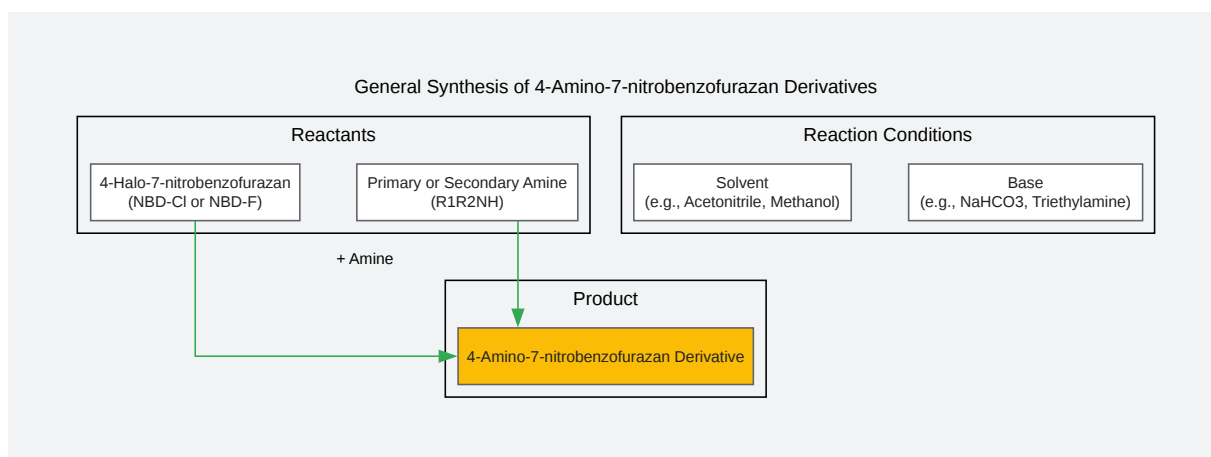
## Discovery and History

The story of 4-amino-7-nitrobenzofurazan derivatives is intrinsically linked to the development of the 7-nitrobenz-2,1,3-oxadiazole (NBD) moiety. First introduced in 1968, the NBD scaffold quickly gained prominence as a versatile fluorescent tag with broad applications in chemistry and biology.<sup>[1]</sup> The key precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are non-fluorescent themselves but react with primary and secondary amines to yield highly fluorescent products.<sup>[2][3]</sup> This fluorogenic property has made NBD derivatives invaluable tools for labeling and visualizing biomolecules such as amino acids, proteins, lipids, and sugars.<sup>[1][4]</sup> Over the decades, a vast library of 4-amino-7-nitrobenzofurazan derivatives has been synthesized, each tailored for specific applications, from analytical chemistry to cellular imaging.<sup>[5][6]</sup>

## Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

The primary route for synthesizing 4-amino-7-nitrobenzofurazan derivatives is through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This involves the reaction of an NBD halide (NBD-Cl or NBD-F) with a primary or secondary amine.[1][5] The electron-withdrawing nitro group at the 7-position activates the halide at the 4-position for nucleophilic attack by the amine.

The general reaction mechanism involves the amine acting as a nucleophile, attacking the carbon atom bearing the halogen.[5] This proceeds through a transient Meisenheimer complex before the elimination of the halide to form the stable, fluorescent 4-amino-7-nitrobenzofurazan derivative.[7]



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Caption: General synthesis pathway for 4-Amino-7-nitrobenzofurazan derivatives.

## Quantitative Data for Precursors and Derivatives

The following tables summarize key quantitative data for the common precursor NBD-Cl and representative 4-amino-7-nitrobenzofurazan derivatives.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Appearance
4-Chloro-7-nitrobenzofurazan (NBD-Cl)	C <sub>6</sub> H <sub>2</sub> ClN <sub>3</sub> O <sub>3</sub>	199.55	97-99	Yellow powder

Derivative	Excitation Max (λ <sub>ex</sub> , nm)	Emission Max (λ <sub>em</sub> , nm)	Solvent
NBD-amine adducts (general)	464	512	Aqueous
NBD-F labeled amino acids	470	530	Not specified

Note: Spectral properties are highly dependent on the specific amine derivative and the solvent environment.[\[3\]](#)[\[8\]](#)

## Detailed Experimental Protocols

General Procedure for the Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives:

This protocol is a generalized procedure based on common laboratory practices for the synthesis of NBD-amine derivatives.[\[6\]](#)[\[7\]](#)

Materials:

- 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 4-Fluoro-7-nitrobenzofurazan (NBD-F)
- Primary or secondary amine of interest
- Anhydrous acetonitrile, methanol, or dichloromethane (DCM)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N)
- Hydrochloric acid (1 M)

- Ethyl acetate or DCM for extraction
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask, dissolve or suspend the amine (1.0 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile).
- Add a base (e.g., 3.0-5.0 mmol of  $\text{NaHCO}_3$  or an appropriate amount of triethylamine).
- In a separate container, dissolve the NBD halide (1.1 mmol) in the same solvent (e.g., 10 mL of acetonitrile).
- Add the NBD halide solution dropwise to the stirring amine solution at room temperature.
- Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture with 1 M HCl.
- Extract the product into an organic solvent such as ethyl acetate or DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 4-amino-7-nitrobenzofurazan derivative.

#### Characterization:

The synthesized derivatives are typically characterized by various spectroscopic methods, including:

- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[5]
- Infrared (IR) spectroscopy to identify functional groups.[9]
- UV-Visible (UV-Vis) spectroscopy to determine the maximum absorption wavelength.
- Fluorescence spectroscopy to determine the excitation and emission maxima and quantum yield.[7]

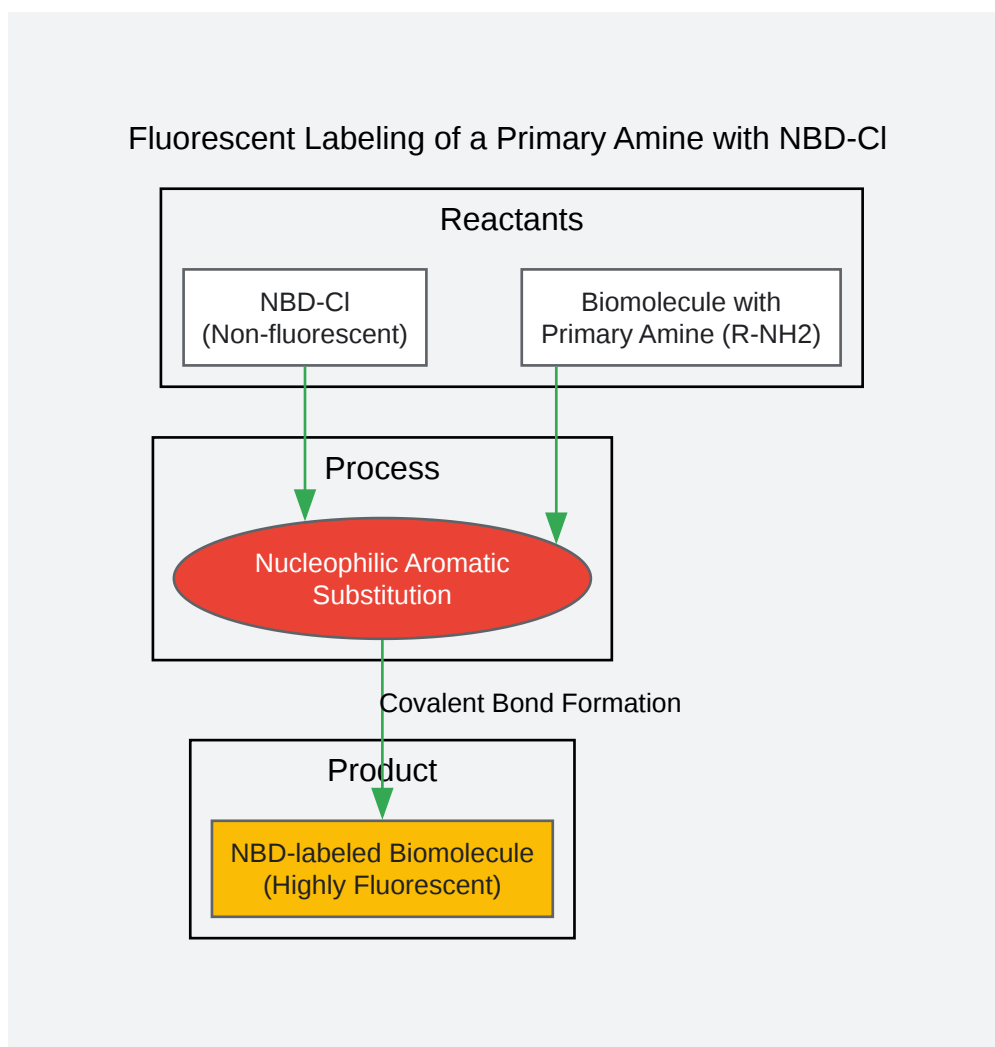
## Biological Applications and Signaling Pathways

4-Amino-7-nitrobenzofurazan derivatives are widely used as fluorescent probes in biological research due to their sensitivity to the local environment and their ability to be conjugated to a wide range of biomolecules.[8]

## Fluorescent Labeling of Biomolecules

The primary application of the NBD core is in the fluorescent labeling of primary and secondary amines in biomolecules.[4] This is particularly useful for:

- Protein Labeling: NBD-Cl can selectively label the N-terminal amino group of proteins at neutral pH, allowing for the differentiation of acetylated and non-acetylated proteins.[4][10]
- Amino Acid Analysis: Derivatization of amino acids with NBD-F allows for their sensitive detection in techniques like high-performance liquid chromatography (HPLC).[2]
- Lipid and Membrane Studies: NBD-labeled lipids are extensively used to study membrane dynamics, lipid trafficking, and protein-lipid interactions.

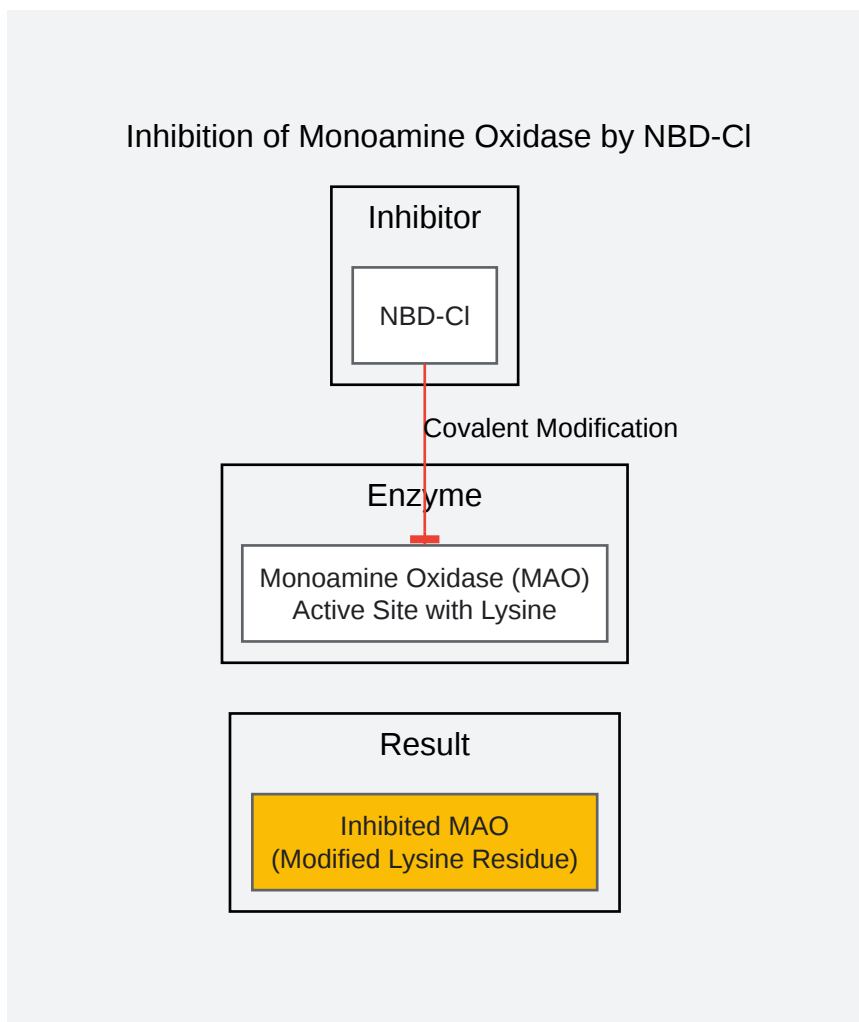


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Caption: Workflow of fluorescent labeling of a biomolecule with NBD-Cl.

## Inhibition of Monoamine Oxidase

Interestingly, the precursor NBD-Cl has been shown to be a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[11] This inhibition is competitive and time-dependent, particularly at a higher pH. The proposed mechanism involves the modification of essential lysine residues within the active site of the MAO enzymes.[11] This inhibitory activity is an important consideration for researchers using NBD-Cl in biological systems where MAO activity is relevant.



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